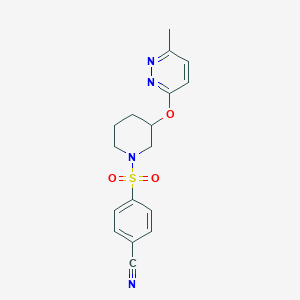

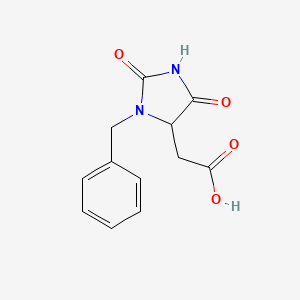

![molecular formula C14H15NO2S B2690282 2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid CAS No. 1396963-80-6](/img/structure/B2690282.png)

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” is an amino acid derivative . It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” includes an amino group, a carboxyl group, and a side chain attached to the alpha carbon . The side chain in this case is a naphthalen-1-ylmethyl sulfanyl group .Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” is a solid . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The molecular weight is 215.25 .科学的研究の応用

Fluorescence Derivatisation

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid has been utilized in fluorescence derivatization, enhancing the detectability of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to amino groups of various amino acids, producing derivatives with strong fluorescence. These derivatives, when condensed with other reagents, exhibit strong fluorescence in both ethanol and water at physiological pH, with good quantum yields. This application is particularly beneficial in biological assays where enhanced fluorescence detection is required Frade, V., Barros, S.A., Moura, J., & Gonçalves, M. (2007).

Catalysis in Synthesis

Khorami and Shaterian (2014) highlighted its role in catalysis using silica-bonded propylpiperazine-N-sulfamic acid as a green, heterogeneous catalyst for synthesizing various derivatives under ambient, solvent-free conditions. This method showcases the compound's contribution towards eco-friendly and efficient synthetic processes Khorami, F., & Shaterian, H. (2014).

Novel Compound Synthesis

Another significant application is in the synthesis of novel compounds with potential uses in pharmaceuticals and material science. For instance, the genetically encoded fluorescent amino acid dansylalanine, which involves 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, demonstrates the versatility of this compound in bioengineering and protein studies. This strategy allows for the biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites, enabling studies on protein structure, dynamics, and interactions both in vitro and in vivo Summerer, D., Chen, S., Wu, N., Deiters, A., Chin, J., & Schultz, P. (2006).

Safety and Hazards

The safety information for “2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

2-amino-3-(naphthalen-1-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-13(14(16)17)9-18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGNQYBQTJDHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)

![2-Butyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2690215.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2690218.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)